![molecular formula C13H19F2NO4 B2812904 2,2-Difluoro-6-[(2-methylpropan-2-yl)oxycarbonylamino]spiro[3.3]heptane-6-carboxylic acid CAS No. 2253632-49-2](/img/structure/B2812904.png)
2,2-Difluoro-6-[(2-methylpropan-2-yl)oxycarbonylamino]spiro[3.3]heptane-6-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Difluoro-6-[(2-methylpropan-2-yl)oxycarbonylamino]spiro[3.3]heptane-6-carboxylic acid is a useful research compound. Its molecular formula is C13H19F2NO4 and its molecular weight is 291.295. The purity is usually 95%.
BenchChem offers high-quality 2,2-Difluoro-6-[(2-methylpropan-2-yl)oxycarbonylamino]spiro[3.3]heptane-6-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,2-Difluoro-6-[(2-methylpropan-2-yl)oxycarbonylamino]spiro[3.3]heptane-6-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Acid-Catalyzed Reactions and Ring Expansion
The acid-catalyzed reactions involving spirocyclic compounds similar to the one have been extensively studied. For instance, research on 1-Oxadispiro[2.1.2.2]nonane explored the potential for transannular ring expansion, providing insights into the chemistry of spirocyclic compounds under acid-catalyzed conditions. The study found that treatment with trifluoroacetic acid led to the formation of isomeric hydroxy esters, indicating complex reaction pathways that could be relevant to understanding the reactivity of similar difluoro spirocyclic compounds (Adam & Crämer, 1987).
Synthesis of Amino Acid Analogs
Spirocyclic compounds serve as frameworks for the synthesis of amino acid analogs, which have applications in chemistry, biochemistry, and drug design. The synthesis of 2-azaspiro[3.3]heptane-derived amino acids demonstrates the utility of spirocyclic scaffolds in creating novel compounds for scientific research, highlighting their potential in producing sterically constrained amino acids for various applications (Radchenko, Grygorenko, & Komarov, 2010).
Molecular Electronics and Material Science
The investigation of molecular dopants like F6‐TCNNQ for hole-transport materials, including those based on spirobifluorene, underscores the significance of spirocyclic compounds in organic electronics. These studies reveal how the electron affinity of dopants and their interaction with spirocyclic hole-transport materials can significantly alter material properties, such as film conductivity and activation energy, underscoring the relevance of spirocyclic compounds in developing advanced electronic materials (Zhang & Kahn, 2018).
Optically Active Compounds and Polymer Science
Research on optically active spiro[3.3]heptane-2,6-dicarboxylic acid and its derivatives highlights the role of spirocyclic compounds in polymer science. The synthesis of optically active oligo- and polyamides from such compounds demonstrates their potential in creating materials with unique optical and physical properties. These findings are crucial for the development of novel polymers with specific chiroptical properties, useful in various technological applications (Tang, Miura, Imae, & Kawakami, 1999).
Conformationally Restricted Glutamic Acid Analogs
The design and synthesis of conformationally restricted glutamic acid analogs based on the spiro[3.3]heptane scaffold showcase the application of spirocyclic compounds in probing the topology of glutamate receptors. Such research is pivotal for understanding receptor-ligand interactions and can lead to the development of novel therapeutic agents targeting specific receptor subtypes (Radchenko, Grygorenko, & Komarov, 2008).
特性
IUPAC Name |
2,2-difluoro-6-[(2-methylpropan-2-yl)oxycarbonylamino]spiro[3.3]heptane-6-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19F2NO4/c1-10(2,3)20-9(19)16-12(8(17)18)4-11(5-12)6-13(14,15)7-11/h4-7H2,1-3H3,(H,16,19)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJJOLUMUMRFDEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CC2(C1)CC(C2)(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19F2NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Difluoro-6-[(2-methylpropan-2-yl)oxycarbonylamino]spiro[3.3]heptane-6-carboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Cyclobutylidene-N-[2-(4-methoxyphenyl)ethyl]piperidine-1-carboxamide](/img/structure/B2812822.png)
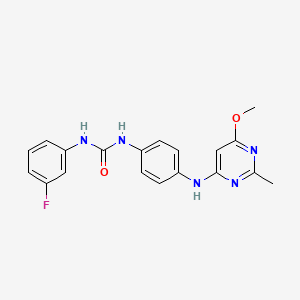
![3-Methyl-3-azabicyclo[3.1.1]heptan-6-amine dihydrochloride](/img/structure/B2812827.png)
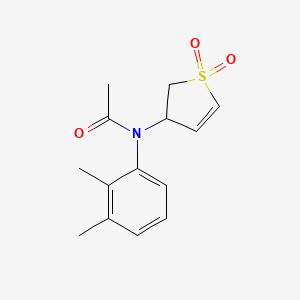
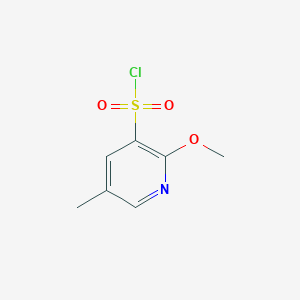

![Ethyl 3-(4-fluorophenyl)-4-oxo-5-(2-(trifluoromethyl)benzamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2812834.png)
![3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]propan-1-one](/img/structure/B2812835.png)
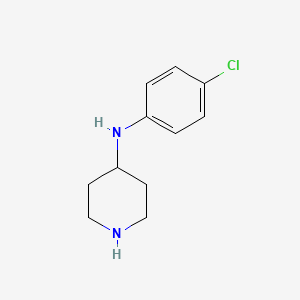
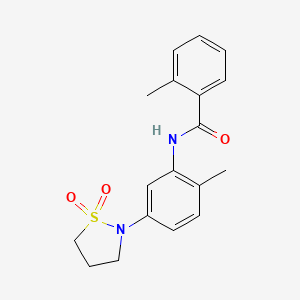
![Benzenamine, 3-methyl-2-[(phenylmethyl)thio]-](/img/structure/B2812838.png)
![tert-butyl N-[(2R)-2-azidopropyl]carbamate](/img/structure/B2812839.png)
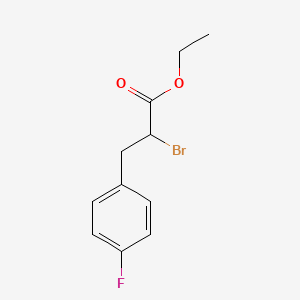
![Methyl 4-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]butanoate](/img/structure/B2812844.png)